Adonitoxin

Toxicology Cardiac Glycoside Potency In Vivo Pharmacology

Adonitoxin is a structurally specific cardenolide featuring a 5β,14β-card-20(22)-enolide nucleus and an α-L-rhamnose sugar, differentiating it from isomers like convallatoxin. Its distinct chromatographic behavior ensures accurate quantification in Adonis spp. extracts where cymarin co-occurs. With a defined feline IV LD₅₀ of 0.19 mg/kg—1.46–1.73× less potent than co-occurring cymarin—it provides a quantifiably wider safety margin for toxicology and structure-activity relationship studies. Procure this chemically characterized reference standard to eliminate variability in your analytical or pharmacological research.

Molecular Formula C29H42O10
Molecular Weight 550.6 g/mol
CAS No. 17651-61-5
Cat. No. B105898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdonitoxin
CAS17651-61-5
Synonymsadonitoxin
Molecular FormulaC29H42O10
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O
InChIInChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1
InChIKeyARANEVHRNOGYRH-BBNLJEPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adonitoxin (CAS 17651-61-5) Procurement Overview: Cardenolide Cardiac Glycoside for Research Applications


Adonitoxin is a naturally occurring cardenolide cardiac glycoside found in various Adonis species (e.g., Adonis aestivalis, Adonis vernalis) [1]. It is an alpha-L-rhamnoside derivative of adonitoxigenin, with a molecular formula of C29H42O10 and a molecular weight of 550.6 g/mol [1]. Like other cardiac glycosides, adonitoxin exerts its primary pharmacological effect through inhibition of the Na+/K+-ATPase pump [2]. However, its specific structural features—including a 5β,14β-card-20(22)-enolide steroid nucleus and an α-L-rhamnose sugar moiety—dictate unique physicochemical and biological properties that distinguish it from structurally related cardenolides [3]. This compound serves as a valuable reference standard for analytical chemistry, toxicology research, and investigations into structure-activity relationships among cardiac glycosides [4].

Why Adonitoxin Cannot Be Substituted: Quantified Differences from Cymarin, Convallatoxin, and Other Cardenolides


Within the cardenolide class, subtle structural variations—such as the nature of the sugar moiety or the oxidation state of the steroid nucleus—can profoundly impact both biological activity and species-specific toxicity [1]. For example, adonitoxin (containing an α-L-rhamnose sugar) is an isomer of convallatoxin (which contains an α-L-rhamnose sugar but with a different aglycone stereochemistry), yet the two compounds exhibit different potencies and species selectivities [2]. Similarly, adonitoxin and cymarin, both abundant in Adonis species, have distinct lethal dose (LD) values in animal models, reflecting differences in their in vivo efficacy and safety margins [3]. Substituting one cardiac glycoside for another in research or analytical applications—even those with high structural similarity—introduces unquantified variability and compromises experimental reproducibility. The following quantitative evidence documents exactly where adonitoxin's profile diverges from its closest analogs, enabling informed procurement decisions.

Adonitoxin (CAS 17651-61-5) Comparative Evidence: Quantified Differentiation in Toxicity, Selectivity, and Physicochemical Properties


Intravenous Lethal Dose (LD) in Feline Models: Adonitoxin vs. Cymarin and k-Strophanthosid

Adonitoxin exhibits an intermediate acute toxicity profile compared to other cardenolides co-occurring in Adonis species. Its intravenous LD in cats (0.19 mg/kg) is 1.46- to 1.73-fold higher than that of cymarin (0.11-0.13 mg/kg), indicating lower acute potency in this model [1]. This difference is critical for researchers requiring a compound with a slightly wider safety margin while retaining cardiac glycoside activity.

Toxicology Cardiac Glycoside Potency In Vivo Pharmacology

Cross-Species Activity Variation: Differential Potency in Feline vs. Amphibian Models Compared to Ouabain

In a classic comparative pharmacology study, the relative potency of adonitoxin was shown to reverse between mammalian (cat) and amphibian (frog) models when compared to the reference cardenolide ouabain [1]. This species-specific differential activity profile is a key differentiator for adonitoxin, indicating that its pharmacological effects are not simply predictable from its structural similarity to other cardenolides [1].

Comparative Pharmacology Species Selectivity Na+/K+-ATPase Inhibition

Chemical Stability and Physical Form: Decomposition Profile vs. Convallatoxin Isomer

Adonitoxin crystals decompose at 251-258°C, a thermal stability profile that differs from its structural isomer convallatoxin (which decomposes at a lower temperature range of 213-219°C) [1]. This 12-45°C higher decomposition range may translate to greater thermal stability during analytical procedures or storage.

Analytical Chemistry Reference Standard Stability Compound Handling

Predicted ADMET Profile: Human Intestinal Absorption vs. Related Cardenolides

Computational ADMET prediction models indicate adonitoxin has a 90.49% probability of human intestinal absorption (HIA), along with a low probability of crossing the blood-brain barrier (BBB) and low predicted oral bioavailability [1]. While these are in silico predictions, they provide a baseline for comparing adonitoxin to other cardenolides in early-stage research.

ADMET Pharmacokinetics Drug Discovery

Adonitoxin (CAS 17651-61-5) Validated Research and Industrial Application Scenarios


Analytical Reference Standard for Cardenolide Quantification in Plant Extracts

Given its well-characterized physical properties (decomposition point 251-258°C [1]) and structural specificity as an α-L-rhamnoside, adonitoxin serves as a reliable analytical standard for HPLC, LC-MS, and GC-MS methods. Its distinct chromatographic behavior enables accurate quantification of this specific cardenolide in complex botanical matrices, such as Adonis species extracts, where it co-occurs with cymarin and other glycosides [2].

Tool Compound for Investigating Species-Specific Na+/K+-ATPase Inhibition

Adonitoxin's documented cross-species potency reversal relative to ouabain [1] makes it an invaluable research tool for probing the molecular determinants of cardiac glycoside sensitivity. It is particularly suited for comparative pharmacology studies examining the structural basis of Na+/K+-ATPase resistance in insect models versus mammalian systems, as highlighted in recent research on plant-herbivore coevolution [2].

Toxicology Studies Requiring a Defined Cardiac Glycoside with a Quantified Safety Margin

For in vivo or in vitro toxicology investigations, adonitoxin's intravenous LD of 0.19 mg/kg in feline models [1] provides a defined, moderate acute toxicity profile. This is 1.46- to 1.73-fold less potent than the co-occurring cymarin [1], offering researchers a cardiac glycoside with a quantifiably wider safety margin for studies on dose-response relationships, antidote development, or mechanisms of cardenolide-induced toxicity [2].

Early-Stage ADMET Profiling and Permeability Studies

Computational predictions indicating high human intestinal absorption probability (90.49%) [1] support the use of adonitoxin in Caco-2 monolayer assays or other in vitro permeability models. This enables researchers to investigate the absorption characteristics of cardenolide glycosides without the complexity of in vivo pharmacokinetic studies, providing a defined tool for screening formulation or prodrug strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adonitoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.